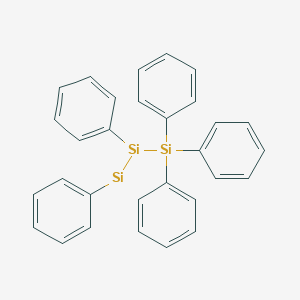
CID 78061387
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061387” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. It is essential to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061387 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The starting materials are combined under controlled conditions to form the initial compound. This step often involves the use of catalysts and solvents to facilitate the reaction.
Intermediate Formation: The initial compound undergoes further reactions to form intermediates. These reactions may include oxidation, reduction, or substitution reactions, depending on the desired final product.
Final Product Formation: The intermediates are then converted into the final product, this compound, through additional reactions and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Common industrial methods include:
Batch Processing: The reactions are carried out in large batches, with careful monitoring of temperature, pressure, and other conditions.
Continuous Processing: The reactions are carried out continuously, with reactants being added and products being removed simultaneously. This method is often more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
CID 78061387 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and include different functional groups and structural modifications.
Aplicaciones Científicas De Investigación
CID 78061387 has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing other compounds.
Biology: this compound is used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: The compound has potential therapeutic applications and is being studied for its effects on various diseases and conditions.
Industry: this compound is used in industrial processes, including the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of CID 78061387 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Propiedades
Fórmula molecular |
C30H25Si3 |
|---|---|
Peso molecular |
469.8 g/mol |
InChI |
InChI=1S/C30H25Si3/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
XIAQVGNDRMUZTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



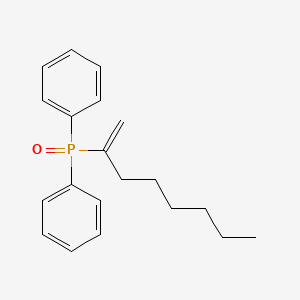
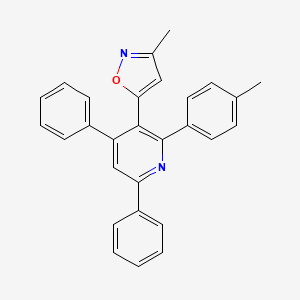
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

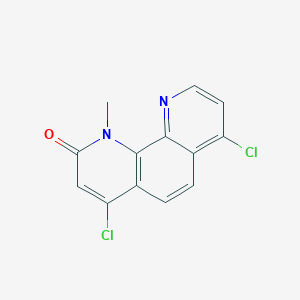
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
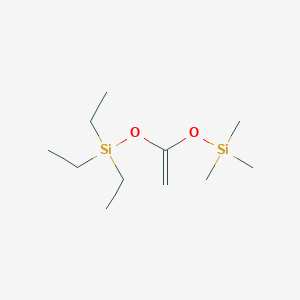


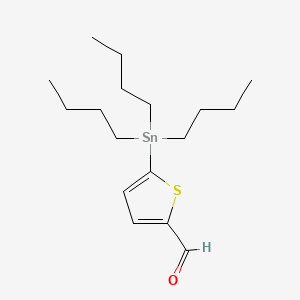
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)


